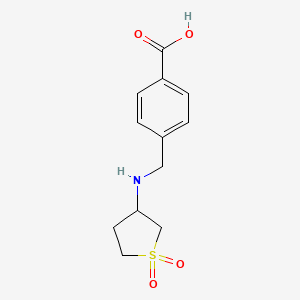

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzimidazole analogs have been synthesized using condensation . The structures of the synthesized compounds were confirmed using IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .

Molecular Structure Analysis

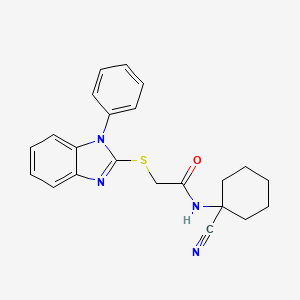

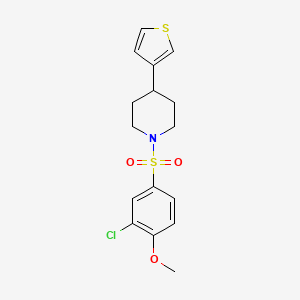

The molecular structure of “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide” includes a benzofuran ring, a thiazole ring, and a nitrobenzamide group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied . For example, substituted benzofuran-2-yl)(phenyl)methanone analogs were synthesized by condensation .

Scientific Research Applications

Anticonvulsant Activity

One significant application in scientific research for compounds similar to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-3-nitrobenzamide is in exploring anticonvulsant properties. Studies have shown that derivatives of 1,3,4-thiadiazole, a component structurally related to the subject compound, have demonstrated promising anticonvulsant activities. These findings come from the development of quality control methods for promising anticonvulsant substances, highlighting the potential of such compounds in treating seizures and offering a basis for further preclinical studies. The methods developed for these derivatives involve various spectroscopic techniques, indicating their significant physical-chemical properties and spectral characteristics for quality control and standardization in medicinal applications (Sych et al., 2018).

Antimicrobial and Antifungal Properties

Compounds containing the thiazole ring, akin to this compound, have been synthesized and evaluated for their antimicrobial and antifungal effects. Research into 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring reveals these compounds exhibit inhibitory action against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This underscores the therapeutic potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Antiviral Agents

Thiazolides, closely related to our compound of interest, are recognized for their broad-spectrum anti-infective capabilities against viruses, including hepatitis B virus (HBV). The synthesis and activity studies of thiazolides against HBV replication present an innovative approach to combating viral infections. The findings suggest that certain thiazolides, by modifying their structure, could serve as potent and selective inhibitors of viral replication, offering new avenues for antiviral therapy (Stachulski et al., 2011).

Mechanism of Action

Target of Action

Similar benzofuran derivatives have been found to interact with various biological targets, including cancer cells .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

Similar benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Analysis

Biochemical Properties

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s benzofuran moiety is known for its antimicrobial and anticancer activities . It interacts with enzymes such as topoisomerase I, sigma receptors, and carbonic anhydrase, exhibiting inhibitory effects . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes.

Cellular Effects

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the rapid sodium ion influx in atrial and myocardial conduction fibers, thereby modulating conduction velocity and reducing sinus node autonomy . Additionally, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as topoisomerase I and sigma receptors, inhibiting their activity . This inhibition disrupts critical cellular processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s interaction with carbonic anhydrase results in altered pH regulation within cells, further contributing to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . In vivo studies indicate that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher dosages, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s benzofuran moiety facilitates its interaction with membrane transporters, allowing for efficient cellular uptake and distribution . Once inside the cell, the compound can localize to specific compartments, where it exerts its biological effects. The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to the modulation of cellular processes and the exertion of its biological effects.

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5S/c1-26-14-5-6-16-12(8-14)9-17(27-16)15-10-28-19(20-15)21-18(23)11-3-2-4-13(7-11)22(24)25/h2-10H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJVCQANXNPGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)

![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)

![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)